(E)-N'-{5-[(3,4-dimethylcyclohexyl)amino]-4H-1,2,4-triazol-3-yl}-N,N-dimethylmethanimidamide
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Overview
Description
(E)-N’-{5-[(3,4-dimethylcyclohexyl)amino]-4H-1,2,4-triazol-3-yl}-N,N-dimethylmethanimidamide is a complex organic compound that features a triazole ring, a dimethylcyclohexyl group, and a dimethylmethanimidamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N’-{5-[(3,4-dimethylcyclohexyl)amino]-4H-1,2,4-triazol-3-yl}-N,N-dimethylmethanimidamide typically involves multiple steps, starting from readily available precursorsSpecific reaction conditions such as temperature, solvent, and catalysts are optimized to achieve high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize impurities. Advanced purification techniques, such as chromatography, are employed to ensure the production of high-purity compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
(E)-N’-{5-[(3,4-dimethylcyclohexyl)amino]-4H-1,2,4-triazol-3-yl}-N,N-dimethylmethanimidamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert this compound into reduced forms.
Substitution: This compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of this compound.
Scientific Research Applications
(E)-N’-{5-[(3,4-dimethylcyclohexyl)amino]-4H-1,2,4-triazol-3-yl}-N,N-dimethylmethanimidamide has a wide range of scientific research applications:
Chemistry: It is used as a research tool to study various chemical reactions and mechanisms.
Biology: This compound has shown potential in promoting neuronal growth and enhancing cognitive functions in animal models.
Medicine: It is being investigated for its potential therapeutic effects in treating various diseases.
Industry: The compound’s unique structure makes it a valuable tool in drug discovery and development.
Mechanism of Action
The mechanism by which (E)-N’-{5-[(3,4-dimethylcyclohexyl)amino]-4H-1,2,4-triazol-3-yl}-N,N-dimethylmethanimidamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may modulate certain receptors or enzymes, leading to changes in cellular processes. Detailed studies are required to fully elucidate the molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethylcyclohexylamine: This compound shares the dimethylcyclohexyl group and is used in various chemical reactions.
3-(4,4-Dimethylcyclohexyl)propan-1-amine: Another compound with a similar cyclohexyl structure.
Uniqueness
(E)-N’-{5-[(3,4-dimethylcyclohexyl)amino]-4H-1,2,4-triazol-3-yl}-N,N-dimethylmethanimidamide is unique due to its combination of a triazole ring and a dimethylmethanimidamide moiety, which imparts distinct chemical and biological properties compared to other similar compounds .
Properties
IUPAC Name |
N'-[3-[(3,4-dimethylcyclohexyl)amino]-1H-1,2,4-triazol-5-yl]-N,N-dimethylmethanimidamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N6/c1-9-5-6-11(7-10(9)2)15-13-16-12(17-18-13)14-8-19(3)4/h8-11H,5-7H2,1-4H3,(H2,15,16,17,18)/b14-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWHQCCGYZKFVLV-RIYZIHGNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1C)NC2=NNC(=N2)N=CN(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CCC(CC1C)NC2=NNC(=N2)/N=C/N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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